molecular formula C21H18N2O3 B5836524 4-oxo-4-(4-phenoxyphenyl)-N-(pyridin-3-yl)butanamide

4-oxo-4-(4-phenoxyphenyl)-N-(pyridin-3-yl)butanamide

Cat. No.: B5836524
M. Wt: 346.4 g/mol
InChI Key: UQLAYVNUGNVSBQ-UHFFFAOYSA-N
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Description

4-oxo-4-(4-phenoxyphenyl)-N-(pyridin-3-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a pyridinyl group attached to a butanamide backbone. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(4-phenoxyphenyl)-N-(pyridin-3-yl)butanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-phenoxybenzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and amidation to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(4-phenoxyphenyl)-N-(pyridin-3-yl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxybenzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-oxo-4-(4-phenoxyphenyl)-N-(pyridin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-4-(4-phenoxyphenyl)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-(4-methoxyphenyl)-N-(pyridin-3-yl)butanamide
  • 4-oxo-4-(4-chlorophenyl)-N-(pyridin-3-yl)butanamide
  • 4-oxo-4-(4-fluorophenyl)-N-(pyridin-3-yl)butanamide

Uniqueness

4-oxo-4-(4-phenoxyphenyl)-N-(pyridin-3-yl)butanamide is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-oxo-4-(4-phenoxyphenyl)-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(12-13-21(25)23-17-5-4-14-22-15-17)16-8-10-19(11-9-16)26-18-6-2-1-3-7-18/h1-11,14-15H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLAYVNUGNVSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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